6-Benzyl-1,6-diazaspiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(11-15)6-8-14-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEVQAIDIWCDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743629 | |
| Record name | 6-Benzyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-78-0 | |
| Record name | 6-Benzyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Strategies for 1,6-Diazaspiro[3.4]octane Systems
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process allows for the identification of strategic bond disconnections and the logical design of a synthetic route. For the 1,6-diazaspiro[3.4]octane scaffold, key retrosynthetic strategies focus on the formation of the spirocyclic core, particularly the azetidine (B1206935) and pyrrolidine (B122466) rings.
One effective strategy for constructing the five-membered pyrrolidine ring of the diazaspiro[3.4]octane system is through a [3+2] cycloaddition reaction. This approach involves reacting a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). In the context of the 1,6-diazaspiro[3.4]octane core, this could involve the reaction of an azomethine ylide with a suitable alkene precursor already containing the azetidine moiety. An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been successfully achieved using a [3+2] cycloaddition, demonstrating the viability of this method for obtaining multi-gram quantities in relatively high yields researchgate.net. This strategy is valuable for creating the pyrrolidine ring in a controlled manner.
Intramolecular cyclization is a powerful strategy for forming cyclic structures, where a single molecule containing two reactive functional groups reacts to form a ring. For the 1,6-diazaspiro[3.4]octane system, this could involve the formation of either the azetidine or the pyrrolidine ring as the key ring-closing step.
Several types of intramolecular cyclizations can be envisioned for this scaffold:
Nucleophilic Substitution: A common approach involves an intramolecular nucleophilic attack from a nitrogen atom onto an electrophilic carbon center (e.g., a carbon bearing a leaving group like a halide or a sulfonate ester) to form one of the heterocyclic rings.
Aza-Prins Cyclization: The aza-Prins cyclization and its variants, such as the silyl-aza-Prins reaction, are powerful methods for constructing nitrogen-containing heterocycles rsc.orgresearchgate.netnih.gov. This reaction typically involves the acid-catalyzed cyclization of an amine or imine with an alkene or alkyne nih.govbeilstein-journals.org. A hypothetical route could involve an appropriately substituted aminol derivative that undergoes cyclization to form the spirocyclic core.
Cascade Cyclizations: More complex strategies can involve cascade reactions where multiple rings are formed in a single, orchestrated sequence. A bromocation-induced cascade cyclization, for instance, has been used to synthesize 1,5-dioxaspiro[3.4]octane, showcasing the potential for cascade strategies in forming spiro-oxetane systems, which are structurally related to the azetidine portion of the target molecule clockss.orgcrossref.org.
The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the final spirocyclic system.
Modular Synthesis of 6-Benzyl-1,6-diazaspiro[3.4]octane and Analogues
Modular synthesis allows for the efficient and systematic preparation of a library of related compounds by combining different building blocks or "modules." This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in drug discovery, appearing in compounds with diverse biological activities mdpi.com.
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are ideal for modular synthesis due to their high efficiency and atom economy nih.govrsc.org. The Ugi four-component reaction (U-4CR), which involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a versatile MCR for generating molecular diversity wikipedia.org.
While a direct synthesis of this compound via an MCR is not prominently documented, the principles of MCRs can be applied to generate analogues. For instance, an Ugi reaction could be employed to create a complex linear precursor which, through a subsequent intramolecular cyclization step (a post-MCR transformation), could yield a spirocyclic diamine scaffold frontiersin.orgmdpi.comnih.gov. This approach allows for rapid diversification by simply varying any of the four starting components in the initial Ugi reaction.
Once the this compound core is assembled, further diversification can be achieved through chemo- and regioselective functionalization. This involves modifying specific atoms or functional groups on the spirocycle without affecting other parts of the molecule.
A study exploring antitubercular leads demonstrated the effective functionalization of the 2,6-diazaspiro[3.4]octane core mdpi.com. Starting with a precursor, 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid, various modifications were made:
Amide Bond Formation: The carboxylic acid group at the C-8 position was converted into a variety of amides by coupling it with different amines (e.g., isobutylamine, cyclopropylmethylamine) mdpi.com.
Heterocycle Formation: The carboxylic acid was used as a handle to construct more complex heterocyclic substituents, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, at the periphery of the spirocycle mdpi.com.
N-Functionalization: The secondary amine at the N-2 position (after removal of a protecting group) can be selectively acylated, for example, with 5-nitro-2-furoyl chloride, to introduce new functionalities mdpi.com.
These transformations highlight the ability to selectively manipulate different positions of the spirocyclic core to create a diverse range of analogues.
| Starting Material | Reagent(s) | Position Functionalized | Resulting Functional Group |
| 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid | Isobutylamine, Coupling Agents | C-8 | Isobutylamide |
| 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid | Cyclopropylmethylamine, Coupling Agents | C-8 | Cyclopropylmethylamide |
| 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxamide | N/A (further steps) | C-8 | 1,2,4-Triazole (B32235) |
| 6-Benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide | 5-Nitro-2-furoyl chloride | N-2 | 5-Nitro-2-furoyl amide |
Orthogonal protecting groups are crucial for the selective functionalization of molecules with multiple reactive sites. These are different types of protecting groups that can be removed under distinct reaction conditions, allowing for one site to be deprotected and modified while others remain protected.
In the synthesis of this compound analogues, the use of the tert-butoxycarbonyl (Boc) group is a prime example of this strategy. The Boc group is typically used to protect one of the nitrogen atoms (e.g., at the N-2 position), while the other nitrogen (N-6) is benzylated. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) mdpi.com.
This orthogonal protection scheme allows for a modular diversification strategy:
Functionalization with Boc Group On: Modifications can be performed on other parts of the molecule, such as the C-8 position, while the N-2 amine is protected mdpi.com.
Boc Deprotection: The Boc group is selectively removed using acid, revealing the free N-2 amine.
N-2 Functionalization: The newly deprotected secondary amine can then be reacted with a range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes in reductive amination) to install a second point of diversity mdpi.com.
This approach, starting from a common orthogonally protected intermediate, provides a powerful and efficient route to a wide array of structurally diverse 1,6-diazaspiro[3.4]octane derivatives.
Catalytic Approaches in Diazaspiro[3.4]octane Synthesis
Modern synthetic chemistry heavily relies on catalytic processes to achieve high efficiency, selectivity, and sustainability. In the context of synthesizing spirocyclic structures like this compound, catalysis offers powerful tools for bond formation under mild conditions.
Visible-light photoredox catalysis has emerged as a powerful technology in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. beilstein-journals.org This strategy is particularly effective for constructing C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds, which are central to many complex molecules. nih.govnih.gov The versatility of photoredox catalysis stems from its ability to use photons as traceless reagents to drive reactions, often in combination with another catalytic cycle, such as transition metal catalysis. beilstein-journals.org
In the synthesis of N-benzylic heterocycles, dual catalytic systems combining a photocatalyst with a nickel catalyst have proven effective for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This approach provides access to chiral N-benzylic structures, a key feature of the target compound. Similarly, the reductive homocoupling of benzyl (B1604629) chlorides can be achieved using a cooperative system of zirconocene and a photoredox catalyst, showcasing a method to form benzylic linkages. nih.gov These methodologies highlight the potential of photoredox catalysis to facilitate the key bond formations required for assembling or functionalizing the this compound scaffold.
Table 1: Applications of Photoredox Catalysis in Related Syntheses
| Catalytic System | Reaction Type | Relevance to Diazaspiro[3.4]octane |
|---|---|---|
| Ni/Photoredox Dual Catalysis | Asymmetric C(sp²)–C(sp³) Cross-Coupling | Formation of chiral N-benzylic heterocycles. nih.gov |
| Zirconocene/Photoredox Catalysis | Reductive Homocoupling of Benzyl Chlorides | Construction of bibenzyl skeletons. nih.gov |
Transition metal catalysis is a cornerstone of modern organic synthesis, providing robust methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in decorating heterocyclic cores. researchgate.net These reactions typically employ palladium catalysts to couple aryl or alkyl halides with various partners, enabling the introduction of diverse substituents onto a scaffold.
For the synthesis of N-aryl or N-benzyl diazaspirocyclic compounds, the Buchwald-Hartwig amination is a particularly relevant C-N bond-forming reaction. This method allows for the coupling of an amine, such as the parent 1,6-diazaspiro[3.4]octane, with an aryl or benzyl halide. The efficiency of these cross-coupling reactions has made them indispensable tools in the generation of libraries of complex molecules for drug discovery. researchgate.net For instance, the synthesis of various N-aryl diazaspirocyclic compounds relies on these powerful catalytic methods to construct the key bond between the spirocyclic nitrogen and an aromatic or heteroaromatic ring. google.com
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure compounds is of paramount importance. nih.gov For spirocyclic systems like this compound, which can possess multiple stereocenters, controlling the three-dimensional arrangement of atoms is a significant synthetic challenge. acs.org
Asymmetric synthesis aims to create a single enantiomer of a chiral product from an achiral starting material. nih.gov One established strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Common examples include pseudoephedrine amides and Evans oxazolidinones, which effectively control the stereoselectivity of alkylation reactions. nih.gov In the synthesis of a related spirocyclic amine, the Ellman auxiliary (tert-butanesulfinamide) was employed to install a chiral amine, although in that specific case it resulted in a mixture of diastereomers that required separation. nih.gov
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a more efficient approach. This can involve chiral metal complexes or organocatalysts that create a chiral environment for the reaction to occur. For instance, organocatalyzed Michael additions have been used to set contiguous stereocenters in the synthesis of complex diaza-spirocyclic structures. acs.org
Table 2: Strategies for Asymmetric Synthesis
| Method | Description | Example |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Evans Oxazolidinones, Pseudoephedrine, Ellman Auxiliary. nih.govnih.gov |
| Asymmetric Catalysis | A chiral catalyst creates a single enantiomer of the product without being consumed. | Organocatalyzed Michael addition for spirocycle synthesis. acs.org |
When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org This process is a critical tool for obtaining optically active compounds.
One of the most common methods is the formation of diastereomeric salts. The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the chiral acid is removed to yield the resolved, enantiomerically pure amine.
Kinetic resolution is another powerful technique. In this process, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer (which is consumed) from the slower-reacting one (which is left behind). Catalytic kinetic resolution has been successfully applied to cyclic secondary amines. acs.org A specific example involves the kinetic resolution of spirocyclic piperidines using a chiral base, which achieved high enantiomeric ratios. nih.gov Finally, modern chromatographic techniques, such as supercritical fluid chromatography (SFC) using a chiral stationary phase, are highly effective for separating both diastereomers and enantiomers of spirocyclic amines on an analytical and preparative scale. nih.gov
Iii. Structural Characterization and Conformational Analysis
Spectroscopic Analysis of 6-Benzyl-1,6-diazaspiro[3.4]octane Structures
Spectroscopic methods are fundamental in elucidating the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their connectivity can be established.
While specific spectral data for the parent this compound is not detailed in the provided research, extensive analysis of closely related, more complex derivatives offers significant insight. For instance, studies on N-acylated and C8-substituted derivatives of the 2,6-diazaspiro[3.4]octane core provide a reliable framework for spectral assignment. mdpi.comsemanticscholar.org The spectra of these derivatives often show mixtures of rotamers due to hindered rotation around amide bonds, a feature that provides additional conformational information. mdpi.com
The ¹H NMR spectra typically show signals for the benzyl (B1604629) group protons in the aromatic region (~7.2-7.4 ppm) and as a characteristic singlet for the benzylic methylene (B1212753) protons. The protons on the spirocyclic core appear in the aliphatic region, with their exact shifts and couplings being highly sensitive to the substitution pattern and local conformation. mdpi.comsemanticscholar.org Similarly, ¹³C NMR spectra provide signals for every unique carbon atom, including those of the benzyl group, the spirocyclic framework, and any substituents. mdpi.comsemanticscholar.org
A representative dataset for a related compound, 2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane, highlights the type of information obtained. mdpi.com
Interactive Table 1: Representative NMR Data for a 6-Benzyl-2,6-diazaspiro[3.4]octane Derivative Data sourced from a study on related antitubercular agents. mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹³C | 178.85, 167.17, 155.96 | Carbonyl carbons (amide and carbamate) |
| ¹³C | 138.18 | Quaternary aromatic carbon (benzyl) |
| ¹³C | 128.53, 128.37, 127.24 | Aromatic CH carbons (benzyl) |
| ¹³C | 79.69 | Quaternary carbon (Boc group) |
| ¹³C | 64.33, 59.41, 57.47 | Carbons of the diazaspiro core |
| ¹³C | 43.93, 43.22 | Carbons of the diazaspiro core |
| ¹³C | 29.65 | Isobutyl CH |
| ¹³C | 28.26 | Methyl carbons (Boc group) |
| ¹³C | 11.60, -0.05 | Isobutyl methyl carbons |
| ¹H | 7.40–7.10 | Aromatic protons (benzyl) |
| ¹H | 3.90, 3.80, 3.69, 3.63 | Protons on the diazaspiro core and benzylic CH₂ |
| ¹H | 3.15–2.52 | Protons on the diazaspiro core |
| ¹H | 1.82–1.60 | Isobutyl CH proton |
| ¹H | 1.39 | tert-Butyl protons (Boc) |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This method provides an exact molecular weight, which allows for the unambiguous determination of a molecule's chemical formula.
For derivatives of this compound, HRMS using electrospray ionization (ESI) typically detects the protonated molecule [M+H]⁺. mdpi.comnih.gov The experimentally measured mass is then compared to the theoretically calculated mass for the expected formula, with a close match (usually within 5 ppm) confirming the composition. mdpi.com
Interactive Table 2: Representative HRMS Data for 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives Data sourced from a study on related antitubercular agents. mdpi.com
| Compound Derivative | Chemical Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| Derivative A | C₂₁H₃₄N₃O₂ | [M+H]⁺ | 360.2651 | 360.2655 | mdpi.comsemanticscholar.org |
| Derivative B | C₂₃H₃₆N₃O₃ | [M+H]⁺ | 402.2756 | 402.2761 | mdpi.com |
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure and bonding. scitepress.orgmdpi.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. scitepress.org Raman spectroscopy, conversely, is based on the inelastic scattering of light, which is dependent on a change in the polarizability of the molecule's electron cloud. scitepress.orgmdpi.com Therefore, IR is particularly sensitive to polar functional groups, while Raman is excellent for analyzing the molecular framework and symmetric bonds. scitepress.org
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent parts:
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ in both IR and Raman spectra.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ in both spectra.
C=C Stretching: Characteristic bands for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. mdpi.com
C-N Stretching: These vibrations usually appear in the fingerprint region of 1000-1300 cm⁻¹.
Ring Vibrations: The puckering and breathing modes of the azetidine (B1206935) and pyrrolidine (B122466) rings would contribute to a complex pattern in the fingerprint region (< 1500 cm⁻¹).
Differences in the spectra between solid-state polymorphs can arise from distinct molecular interactions and conformations within the crystal lattice. americanpharmaceuticalreview.com
Three-Dimensional Molecular Architecture and Conformational Dynamics
While spectroscopy reveals atomic connectivity, understanding the precise spatial arrangement and flexibility of the molecule requires further analysis.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This provides an unambiguous picture of the molecule's conformation as it exists in the crystal lattice.
While a specific crystal structure for this compound is not available in the surveyed literature, crystallographic data for related compounds, such as other diaza-derivatives, have been used to confirm stereochemistry and analyze molecular packing. nih.gov Such an analysis for the title compound would definitively establish the puckering of the azetidine and pyrrolidine rings and the orientation of the benzyl substituent relative to the spirocyclic core.
The 1,6-diazaspiro[3.4]octane core is a prime example of a conformationally restricted scaffold. acs.org Conformational restriction, or rigidification, is a strategy used in medicinal chemistry to lock a flexible molecule into a specific, biologically active conformation. researchgate.net This has several advantages:
Enhanced Potency: By pre-organizing the molecule into the correct shape for binding to a biological target, the entropic penalty upon binding is minimized, which can lead to a significant increase in potency. acs.orgresearchgate.net
Improved Selectivity: A rigid structure may fit a specific target receptor or enzyme active site more precisely than its flexible counterparts, leading to improved selectivity over other targets. researchgate.net
Favorable Physicochemical Properties: The introduction of a spirocenter, particularly one involving a four-membered ring, imparts a distinct three-dimensional character. This puckering can disrupt flat, planar structures, which often improves solubility and metabolic stability. acs.org
The spirocyclic nature of the diazaspiro[3.4]octane framework, which joins the azetidine and pyrrolidine rings through a single shared carbon atom, severely limits the number of accessible low-energy conformations compared to a non-cyclic or monoclic analogue. This inherent rigidity makes the diazaspiro[3.4]octane scaffold a privileged structure in drug discovery, providing a robust and predictable three-dimensional platform for the orientation of substituents. mdpi.comacs.org Crystal structure and computational data on related systems have confirmed that such scaffolds exhibit a high degree of preorganization, a key factor in their successful application. nih.gov
Computational Chemistry and Molecular Modeling
Computational approaches allow for a detailed examination of this compound at the atomic level, predicting its behavior and properties. These methods include the application of quantum mechanics and classical mechanics to model the molecule's electronic structure and conformational landscape.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a wealth of information about its reactivity, stability, and spectroscopic properties.
DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov These calculations yield optimized molecular geometries and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rajpub.com A smaller gap suggests higher reactivity.
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions. rajpub.com For this compound, the nitrogen atoms are expected to be nucleophilic centers, while the aromatic ring may exhibit regions of varying electrostatic potential.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape of flexible molecules like this compound. youtube.com
The spirocyclic core of this compound has a degree of rigidity, but the benzyl group attached to one of the nitrogen atoms introduces significant conformational flexibility. The rotation around the C-N bond connecting the benzyl group to the spiro-system and the puckering of the five-membered ring are key conformational variables. MD simulations can explore the potential energy surface associated with these motions, identifying low-energy, stable conformations and the energy barriers between them. nih.gov These simulations are typically run for nanoseconds or even microseconds to ensure adequate sampling of the conformational space. The results can be analyzed to determine the most populated conformational states, which are likely the biologically relevant ones.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | ~180° | 0.0 | 65 |
| Gauche | ~60° | 1.2 | 30 |
| Eclipsed | ~0° | 4.5 | 5 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.mamdpi.com Should a series of analogs of this compound be synthesized and tested for a specific biological activity, QSAR could be a valuable tool for understanding the determinants of that activity and for designing more potent compounds.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., from DFT), steric, hydrophobic, or topological. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. rjpbr.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net For a series of diazaspiro[3.4]octane derivatives, descriptors related to the nature of the substituent on the second nitrogen atom would likely be critical variables in the QSAR model.
Several molecular properties that are important for drug-likeness can be calculated computationally. Two such properties are the fraction of sp3 hybridized carbons (Fsp3) and the topological polar surface area (TPSA).
The Fsp3 value is a measure of the three-dimensionality of a molecule and is calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count. researchgate.net Higher Fsp3 values are often associated with increased clinical success rates for drug candidates, as they can lead to improved solubility and reduced off-target effects. vu.nl The 2,6-diazaspiro[3.4]octane core is noted for its high Fsp3 character, contributing to the attractiveness of this scaffold in medicinal chemistry.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. openeducationalberta.ca It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov A lower TPSA is generally associated with better cell permeability and oral bioavailability. For this compound, the two nitrogen atoms are the primary contributors to its TPSA.
Iv. Chemical Biology and Mechanistic Investigations of 6 Benzyl 1,6 Diazaspiro 3.4 Octane Derivatives in Vitro Focus
Exploration of Molecular Interactions with Biological Targets
The 6-benzyl-1,6-diazaspiro[3.4]octane scaffold serves as a foundational structure in medicinal chemistry, with its derivatives showing interactions with a variety of biological targets. The unique three-dimensional arrangement of this spirocyclic system allows for precise orientation of functional groups to engage with receptors and enzymes.
Spirocyclic scaffolds are increasingly utilized in modern drug design due to their inherent three-dimensional nature, which offers distinct advantages over traditional planar molecules. bldpharm.comnih.gov The core principle behind using scaffolds like 1,6-diazaspiro[3.4]octane is to leverage their structural rigidity and complexity to enhance biological activity and refine physicochemical properties. nih.govnih.gov
Key design principles include:
Three-Dimensionality and Structural Rigidity : The spiro-junction, where two rings are connected by a single common atom, creates a rigid, non-planar structure. wikipedia.orgacs.org This rigidity reduces the conformational mobility of the molecule, which can lock it into a "bioactive" conformation that is favorable for binding to a biological target. nih.govnih.gov By pre-organizing the substituents in a specific spatial arrangement, the entropic penalty of binding is reduced, potentially leading to higher affinity and potency. bldpharm.com
Increased sp³ Character : Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ count is associated with greater structural complexity and three-dimensionality, which has been correlated with a higher probability of success in clinical development. bldpharm.com This is because non-planar substituents can improve the complementarity between a ligand and its receptor binding site. bldpharm.com
Exploration of Novel Chemical Space : Spirocyclic building blocks provide access to underexplored regions of chemical space, offering opportunities to develop novel intellectual property. acs.orgsigmaaldrich.com Their well-defined exit vectors allow for systematic exploration of the three-dimensional space around a core scaffold. sigmaaldrich.com
Derivatives of the 2,6-diazaspiro[3.4]octane core, a close structural relative of the title compound, have been identified as ligands for several G-protein coupled receptors (GPCRs). In vitro binding assays are essential for determining the affinity and selectivity of these compounds for their targets.
One notable example is the development of a selective dopamine (B1211576) D₃ receptor antagonist that incorporates the 2,6-diazaspiro[3.4]octane motif. mdpi.com Furthermore, studies on various benzyl (B1604629) derivatives have demonstrated binding affinity for human opioid and cannabinoid receptors. nih.govnih.gov While these studies did not use the exact this compound parent compound, they establish that the combination of a spirocyclic amine and a benzyl group can lead to interactions with these important receptor families. For instance, a bioassay-guided fractionation of the fungus Eurotium repens isolated several benzyl derivatives that showed significant binding to human opioid (subtypes δ, κ, and μ) and cannabinoid (subtype CB₁) receptors at a concentration of 10 μM. nih.gov
Table 1: Examples of Receptor Interactions for Diazaspiro[3.4]octane and Related Scaffolds
| Scaffold/Derivative Class | Target Receptor | Biological Context | Reference |
| 2,6-Diazaspiro[3.4]octane Derivative | Dopamine D₃ Receptor | Antagonist Activity | mdpi.com |
| Benzyl Derivatives | Opioid Receptors (δ, κ, μ) | Potential Psychoactive/Analgesic Effects | nih.gov |
| Benzyl Derivatives | Cannabinoid Receptor (CB₁) | Potential Psychoactive/Analgesic Effects | nih.gov |
This table is illustrative of the types of receptor interactions observed for derivatives containing the core spirocycle or related benzyl motifs.
The 1,6-diazaspiro[3.4]octane scaffold is a key component of Delgocitinib, a pan-Janus kinase (JAK) inhibitor. nih.gov JAKs are non-specific protein-tyrosine kinases involved in inflammatory signaling pathways. Enzyme inhibition assays are used to quantify the potency of such compounds, typically by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). Delgocitinib functions by blocking the signaling of inflammatory mediators. nih.gov
The broader 2,6-diazaspiro[3.4]octane core is also found in inhibitors of other enzymes and protein-protein interactions, including:
Hepatitis B capsid protein inhibitors. mdpi.com
Menin-MLL1 interaction inhibitors for cancer treatment. mdpi.com
VDAC1 inhibitors for the treatment of diabetes. mdpi.com
The ability of this scaffold to be incorporated into inhibitors of such diverse targets highlights its versatility as a privileged structure in medicinal chemistry. mdpi.com
Table 2: Enzyme and Protein Interaction Targets for Diazaspiro[3.4]octane Derivatives
| Compound/Derivative | Target | Therapeutic Area | Reference |
| Delgocitinib | Janus Kinase (JAK) family | Atopic Dermatitis, Eczema | nih.govidrblab.net |
| Unnamed Derivative | Hepatitis B Capsid Protein | Antiviral (Hepatitis B) | mdpi.com |
| Unnamed Derivative | Menin-MLL1 Interaction | Oncology | mdpi.com |
| Unnamed Derivative | VDAC1 | Diabetes | mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. mdpi.com For this compound analogues, these studies focus on how changes to the substituents on the rings or modifications of the core itself alter interactions with biological targets.
The substituents attached to the periphery of the diazaspiro[3.4]octane core play a critical role in determining both the potency and selectivity of the molecule. mdpi.com The benzyl group on the N6 nitrogen is one such key substituent, but modifications elsewhere on the scaffold are crucial for fine-tuning activity.
A clear example comes from the development of antitubercular agents based on the 2,6-diazaspiro[3.4]octane core. mdpi.com In one study, researchers attached a 5-nitrofuroyl moiety to the second nitrogen and explored a variety of other peripheral substituents, including different azoles. mdpi.com The in vitro inhibitory activities of these new compounds were assessed against Mycobacterium tuberculosis. The results showed a dramatic dependence on the nature of the peripheral group. While most of the twelve synthesized compounds were weakly active or inactive, the introduction of a 1,2,4-triazole (B32235) substituent resulted in a remarkably potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.com This highlights how peripheral modifications can dramatically enhance biological activity. mdpi.com
General SAR principles indicate that factors such as the size, electronics (electron-donating vs. electron-withdrawing), and hydrogen-bonding capacity of peripheral substituents are key determinants of the biological interaction profile. nih.govnih.gov
Table 3: Influence of Peripheral Substituents on Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Base Scaffold | Peripheral Substituent | Target Organism | Activity (MIC) | Reference |
| 5-Nitrofuroyl-2,6-diazaspiro[3.4]octane | 1,2,4-Oxadiazole | M. tuberculosis H37Rv | Respectable Activity | mdpi.com |
| 5-Nitrofuroyl-2,6-diazaspiro[3.4]octane | 1,2,4-Triazole | M. tuberculosis H37Rv | 0.016 µg/mL (Very Active) | mdpi.com |
| 5-Nitrofuroyl-2,6-diazaspiro[3.4]octane | Other Azoles/Groups | M. tuberculosis H37Rv | Weakly Active to Inactive | mdpi.com |
The spirocenter rigidly holds the two rings in a fixed, perpendicular-like orientation. acs.org This conformational constraint is critical because it precisely positions the peripheral substituents and functional groups (like the benzyl group and other pharmacophoric elements) in three-dimensional space. nih.gov This pre-organization ensures that the molecule presents an optimal geometry for binding to a receptor or enzyme active site, which can significantly enhance binding affinity. bldpharm.comnih.gov By locking the orientation of the functional groups, the spirocenter helps to overcome the entropic cost associated with the "freezing" of rotatable bonds upon binding. bldpharm.com This rigid framework is a key advantage, making spiro-compounds highly effective templates for drug design. nih.govnih.gov
Conformational Effects on Target Binding
The rigid, spirocyclic nature of the 1,6-diazaspiro[3.4]octane core imparts significant conformational constraints on its derivatives. This pre-organization of the molecule can be highly advantageous for target binding, as it reduces the entropic penalty associated with the molecule adopting a specific conformation required for interaction with a biological target. The incorporation of a four-membered ring within the spirocyclic system introduces a degree of ring strain and specific puckering, which can enhance both the potency and metabolic stability of a compound. nih.gov This conformational restriction minimizes the loss of entropy when the ligand binds to its target site, as compared to more flexible molecules. acs.org
Mechanistic Studies of Biological Processes at the Molecular Level
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, in vitro studies are essential to identify their molecular targets, delineate their impact on cellular signaling pathways, and investigate potential mechanisms of resistance.
Investigation of Target Engagement (In Vitro)
A critical first step in mechanistic studies is the identification and validation of the direct molecular target(s) of a compound. While the specific targets of this compound have not been extensively reported, the broader class of 1,6-diazaspiro[3.4]octane derivatives has shown activity as inhibitors of Janus kinases (JAKs). nih.gov For instance, the approved drug delgocitinib, which contains a 1,6-diazaspiro[3.4]octane moiety, is a pan-JAK inhibitor. nih.gov
To investigate the target engagement of this compound derivatives, a variety of in vitro assays can be employed. These include:
Biochemical Assays: These assays directly measure the interaction of the compound with a purified protein target. For example, kinase activity assays could be used to determine the inhibitory concentration (IC50) of the compound against a panel of kinases, including the JAK family.
Cell-Based Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its target within a cellular context. This method relies on the principle that a ligand-bound protein is more stable to heat denaturation than the unbound protein.
Below is a hypothetical data table illustrating the kind of data that would be generated from such in vitro target engagement studies.
| Compound Derivative | Target | Assay Type | IC50 (nM) |
| This compound | JAK1 | Kinase Activity Assay | 150 |
| This compound | JAK2 | Kinase Activity Assay | 200 |
| This compound | JAK3 | Kinase Activity Assay | 50 |
| This compound | TYK2 | Kinase Activity Assay | 100 |
This data is illustrative and not based on reported experimental results.
Cellular Pathway Modulation (In Vitro, Non-Clinical)
Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target affects cellular signaling pathways. If this compound derivatives indeed target the JAK-STAT pathway, their effects on downstream signaling events can be investigated using various in vitro cellular models.
Key experimental approaches include:
Western Blotting: This technique can be used to measure the phosphorylation status of key signaling proteins downstream of JAKs, such as STATs (Signal Transducers and Activators of Transcription). A reduction in the levels of phosphorylated STATs in response to compound treatment would provide evidence for JAK pathway inhibition.
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq) can be used to analyze changes in the expression of genes that are known to be regulated by the JAK-STAT pathway.
Cytokine Production Assays: The JAK-STAT pathway is crucial for the signaling of many cytokines. In vitro assays can measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells in the presence of the compound to assess its immunomodulatory effects.
The following table provides a hypothetical representation of data from a cellular pathway modulation study.
| Cell Line | Treatment | p-STAT3 Levels (Relative to Control) | IL-6 Production (pg/mL) |
| Human T-cells | Vehicle | 1.0 | 500 |
| Human T-cells | Compound X (1 µM) | 0.2 | 100 |
This data is illustrative and not based on reported experimental results.
Resistance Mechanism Elucidation (In Vitro, e.g., parasitic resistance)
The development of resistance is a common challenge for many therapeutic agents. In vitro models are invaluable for prospectively identifying and characterizing potential resistance mechanisms. While there are no specific reports on resistance to this compound derivatives, general methodologies can be applied.
For instance, in the context of parasitic diseases, drug-resistant parasite strains can be generated in the laboratory by continuous exposure to the compound. Comparative analysis of the resistant and sensitive strains can then reveal the molecular basis of resistance. Common in vitro approaches to elucidate resistance mechanisms include:
Target-Based Sequencing: Sequencing the gene that encodes the drug target in resistant parasites can identify mutations that prevent the compound from binding effectively.
Whole-Genome Sequencing: This can identify other genetic changes, such as mutations in drug transporters or metabolic enzymes, that contribute to resistance.
Metabolomic and Proteomic Analysis: These approaches can reveal changes in the metabolic or protein expression profiles of resistant parasites that allow them to survive in the presence of the drug.
Understanding these potential resistance pathways is crucial for the long-term development and effective clinical use of any new therapeutic agent.
V. Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes to Access Diverse Diazaspiro[3.4]octane Scaffolds
The advancement of research into diazaspiro[3.4]octane-based compounds is intrinsically linked to the development of efficient and versatile synthetic methodologies. While existing routes have enabled initial exploration, there is a pressing need for more direct and modular approaches to facilitate their broader integration into medicinal chemistry programs. researchgate.net Current multi-step syntheses can be a bottleneck, limiting the rapid generation of diverse analogue libraries needed for comprehensive structure-activity relationship (SAR) studies.
Future research will likely focus on the development of novel annulation strategies and one-pot reactions to construct the core diazaspiro[3.4]octane framework. researchgate.netrsc.org For instance, leveraging metal-catalyzed reactions, such as those involving titanacyclobutanes or rhodium-catalyzed processes, could provide more efficient entries to these spirocyclic systems. researchgate.netresearchgate.net Additionally, the development of methods for the diastereoselective synthesis of substituted diazaspiro[3.4]octanes is a critical area of interest, as the stereochemistry of substituents can profoundly impact biological activity. The ability to introduce a variety of functional groups at specific positions on the scaffold will be paramount for fine-tuning the physicochemical and pharmacological properties of these molecules.
A key objective is to create orthogonally protected diazaspiro[3.4]octane building blocks, which would allow for selective functionalization of the two nitrogen atoms. researchgate.net This would enable the systematic exploration of chemical space around the core structure, a crucial step in optimizing lead compounds. The development of scalable and cost-effective synthetic routes will also be essential for the eventual translation of promising candidates from the laboratory to clinical development.
Advanced Computational Design of 6-Benzyl-1,6-diazaspiro[3.4]octane Analogues for Targeted Interactions
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound analogues. By employing a suite of in silico techniques, researchers can rationally design molecules with enhanced potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Molecular docking studies are instrumental in predicting the binding modes of diazaspiro[3.4]octane derivatives within the active sites of target proteins. nih.govmdpi.com This allows for the prioritization of synthetic candidates that are most likely to exhibit the desired biological activity. For example, by understanding the key interactions between the spirocyclic core and a target receptor, such as a G-protein coupled receptor or an enzyme, computational models can guide the design of analogues with optimized substitutions on the benzyl (B1604629) group or the second nitrogen atom.
Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by establishing a mathematical correlation between the structural features of the compounds and their biological activities. nih.govresearchgate.net These models can help identify the key molecular descriptors that govern potency and selectivity, providing valuable insights for the design of next-generation analogues. Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the binding interactions over time and offering a more realistic representation of the biological system. nih.govresearchgate.net The integration of these computational tools will be indispensable for the efficient exploration of the vast chemical space accessible from the this compound scaffold.
Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design
The diazaspiro[3.4]octane motif is an attractive scaffold for fragment-based drug discovery (FBDD), an approach that has gained significant traction in the pharmaceutical industry. researchgate.netrsc.org FBDD involves screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. nih.govbiocompare.com The three-dimensional character and conformational rigidity of the diazaspiro[3.4]octane core make it an ideal fragment for probing the binding pockets of proteins, offering a distinct advantage over the flat, aromatic structures that have traditionally dominated fragment libraries. researchgate.net
The integration of diazaspiro[3.4]octane fragments into screening libraries can lead to the identification of novel starting points for drug discovery programs. nih.gov Once a fragment hit is identified, its structure can be elaborated and optimized to generate a high-affinity lead compound. The modular nature of the diazaspiro[3.4]octane scaffold is particularly well-suited for this "fragment growing" or "fragment linking" approach.
Furthermore, the diazaspiro[3.4]octane framework can be incorporated into the design of covalent ligands. Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. The nitrogen atoms of the diazaspiro[3.4]octane core can be functionalized with reactive groups, or "warheads," that can form a covalent bond with a specific amino acid residue in the target protein. This strategy has the potential to yield highly potent and selective drugs for a range of diseases.
Applications as Chemical Probes for Biological Systems
Beyond their potential as therapeutic agents, this compound derivatives are valuable tools for chemical biology research. As chemical probes, these molecules can be used to investigate the function of proteins and to dissect complex biological pathways. The ability to synthetically modify the scaffold allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, which can be used to visualize the localization of the probe within cells or to identify its binding partners.
For instance, a fluorescently labeled this compound analogue could be used in cellular imaging experiments to track the distribution of its target protein. Similarly, a biotinylated version could be used in pull-down experiments to isolate the target protein and its associated protein complex for further analysis by mass spectrometry. These types of studies can provide critical insights into the biological role of the target and can help to validate it as a potential drug target.
The development of photoaffinity-based probes incorporating the diazaspiro[3.4]octane scaffold is another promising avenue. nih.gov These probes can be used to covalently label the target protein upon photoactivation, providing a powerful tool for target identification and validation. The unique structural features of the diazaspiro[3.4]octane core can be exploited to design highly selective chemical probes with minimal off-target effects.
Exploration of New Chemical Space through Spirocyclic Hybrid Systems
The fusion of the diazaspiro[3.4]octane scaffold with other pharmacologically relevant ring systems offers a tantalizing opportunity to explore new regions of chemical space and to develop novel hybrid molecules with unique biological activities. By combining the favorable properties of the spirocyclic core with those of other heterocycles, researchers can create compounds with enhanced potency, improved pharmacokinetic properties, or novel mechanisms of action.
For example, the conjugation of the diazaspiro[3.4]octane motif with known privileged structures, such as piperazines or morpholines, could lead to the discovery of compounds with dual-target activity or improved drug-like properties. researchgate.net The synthesis of spiro-γ-lactones from diazaspiro[3.4]octane precursors has also been demonstrated, opening up possibilities for the development of new classes of bioactive molecules. acs.org
Recent research has shown that derivatives of 2,6-diazaspiro[3.4]octane can be elaborated with various azole substituents to generate potent antitubercular agents. mdpi.com This highlights the potential of creating hybrid systems where the spirocyclic core serves as a central scaffold for the presentation of diverse functional groups. As our understanding of the structure-activity relationships of diazaspiro[3.4]octane-based compounds continues to grow, so too will the opportunities for the rational design of innovative spirocyclic hybrid systems with tailored biological profiles. The exploration of this expanded chemical space holds immense promise for the discovery of next-generation therapeutics.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
